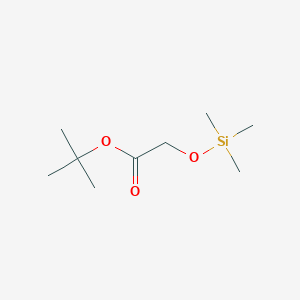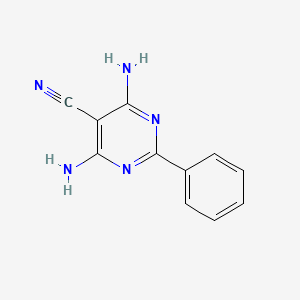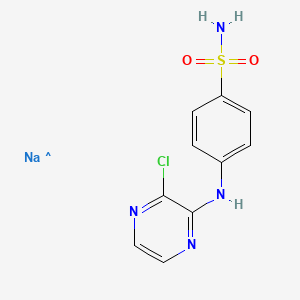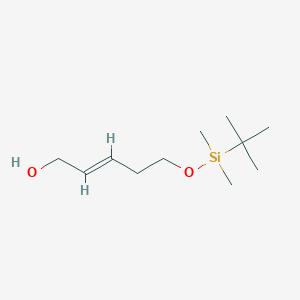
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride typically involves the reaction of methyl carbamate with 4-(3-dimethylaminopropyl)phenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient synthesis and minimizes the production of by-products. Quality control measures are also implemented to maintain the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
科学的研究の応用
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials, offering unique properties that enhance product performance.
作用機序
The mechanism of action of carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester: This compound shares a similar structure but differs in the position of the dimethylamino group.
Carbamic acid, phenyl ester: Another related compound with a simpler structure and different functional groups.
Uniqueness
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride is unique due to its specific molecular arrangement, which imparts distinct properties and functionalities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
63982-44-5 |
|---|---|
分子式 |
C13H21ClN2O2 |
分子量 |
272.77 g/mol |
IUPAC名 |
dimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-14-13(16)17-12-8-6-11(7-9-12)5-4-10-15(2)3;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H |
InChIキー |
LHBWEWHQFILKOK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


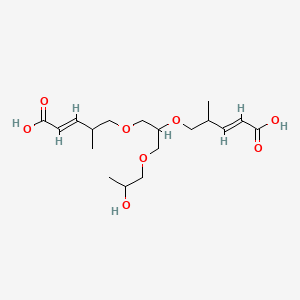
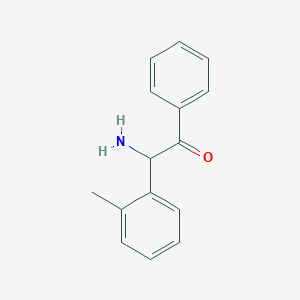
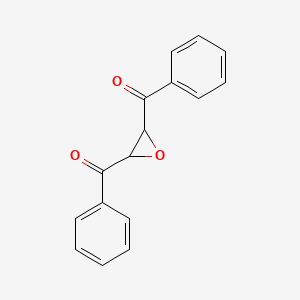
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)



